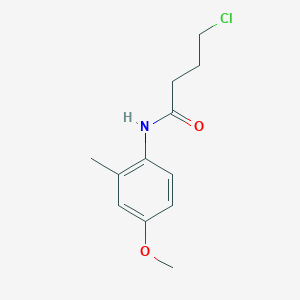

4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide

Description

4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide (CAS: 1092380-15-8) is a synthetic organic compound with the molecular formula C₁₂H₁₆ClNO₂ and a molar mass of 241.71 g/mol. It features a butanamide backbone substituted with a chlorine atom at the 4-position and an aromatic moiety (4-methoxy-2-methylphenyl) attached via an amide linkage. The compound is typically stored under room temperature, dry, and sealed conditions to maintain stability .

Properties

IUPAC Name |

4-chloro-N-(4-methoxy-2-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-9-8-10(16-2)5-6-11(9)14-12(15)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWDGEFPGSALAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide typically involves the reaction of 4-chloroaniline with 4-methoxy-2-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .

Scientific Research Applications

4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Findings and Trends

Substituent Effects on Reactivity :

- Nitro groups (e.g., in ) increase polarity and electron-withdrawing effects, favoring reactions such as nucleophilic substitution or catalytic hydrogenation.

- Halogenation (Cl in ) enhances lipophilicity and may improve membrane permeability in drug candidates.

Biological Activity Correlations :

- Thiazole-containing derivatives () exhibit heterocyclic pharmacophores linked to antimicrobial activity.

- Piperidine/trifluoromethyl groups () suggest CNS penetration, analogous to fentanyl derivatives (e.g., 4-Methoxybutyrylfentanyl ).

Synthetic Challenges: Phenoxy-linked analogs () require multi-step synthesis involving etherification and amidation, as demonstrated in methods like those described for ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate .

Safety and Handling :

- Compounds with nitro groups (e.g., ) may pose toxicity risks (e.g., mutagenicity) under prolonged exposure, as indicated by GHS safety protocols .

Biological Activity

4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide is an organic compound characterized by a chloro group, a methoxy group, and a butanamide backbone. Its unique structure allows for various biological activities, making it a subject of interest in biochemical research. This article explores its biological activity, mechanisms of action, and potential applications in scientific research.

- Molecular Formula : C12H16ClN

- Molecular Weight : 229.72 g/mol

- CAS Number : 1092380-15-8

The biological activity of 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide is primarily attributed to its interactions with specific enzymes and proteins. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound may also influence various signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.

Biochemical Interactions

- Enzyme Inhibition : The compound has demonstrated potential as an enzyme inhibitor, affecting the activity of metabolic enzymes.

- Cell Signaling Modulation : It modulates cell signaling pathways that regulate gene expression and cellular metabolism.

Biological Activity

Research indicates that 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties by inhibiting tumor growth through modulation of key signaling pathways.

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammatory cytokines such as IL-1β and IL-6, indicating that this compound may also possess anti-inflammatory properties .

- Toxicological Studies : Toxicological assessments are essential to determine the safety profile of the compound. Initial findings suggest that it does not exhibit significant hepatotoxicity at therapeutic doses .

Study on Enzyme Interaction

A study investigated the interaction of 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide with cytochrome P450 enzymes. The results indicated that the compound could inhibit certain isoforms of these enzymes, leading to alterations in drug metabolism and potential drug-drug interactions.

Anti-inflammatory Activity Assessment

In vitro studies evaluated the effects of this compound on inflammatory markers in human cell lines. The results showed a significant reduction in IL-6 and TNF-α levels upon treatment with 4-Chloro-N-(4-methoxy-2-methylphenyl)butanamide, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Chloro-2-methylphenyl N-(2-methoxy-4-nitrophenyl)carbamate | Structure | Anticancer, anti-inflammatory |

| 4-Chloro-2-methoxybenzyl alcohol | Structure | Moderate enzyme inhibition |

| 4-Chloro-2-methylphenol | Structure | Antimicrobial activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.